Cas no 1894959-73-9 (1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol)

1-(2,3,5,6-Tetrafluorophenyl)methylcyclopropan-1-ol is a fluorinated cyclopropanol derivative characterized by its unique structural features, including a tetrafluorophenyl group and a methyl-substituted cyclopropanol moiety. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for further functionalization. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable for applications in pharmaceutical and agrochemical research. The cyclopropanol group offers reactivity for ring-opening transformations, enabling access to diverse molecular scaffolds. Its well-defined stereochemistry and high purity make it suitable for precise synthetic applications. The compound’s stability under standard handling conditions ensures reliable performance in laboratory settings.
1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol structure
1894959-73-9 structure
Product Name:1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol
CAS No:1894959-73-9
MF:C10H8F4O
MW:220.163537025452
CID:5906955
PubChem ID:117313695
Update Time:2025-10-29

1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol
    • 1894959-73-9
    • EN300-1802366
    • 1-[(2,3,5,6-tetrafluorophenyl)methyl]cyclopropan-1-ol
    • Inchi: 1S/C10H8F4O/c11-6-3-7(12)9(14)5(8(6)13)4-10(15)1-2-10/h3,15H,1-2,4H2
    • InChI Key: FLXYJLOLVUCOAZ-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1CC1(CC1)O)F)F)F

Computed Properties

  • Exact Mass: 220.05112752g/mol
  • Monoisotopic Mass: 220.05112752g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 20.2Ų

1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol Pricemore >>

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Additional information on 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol

Introduction to 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol (CAS No. 1894959-73-9)

1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol (CAS No. 1894959-73-9) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its distinctive structure, which includes a cyclopropane ring substituted with a tetrafluorophenylmethyl group. The presence of multiple fluorine atoms imparts unique chemical and physical properties to this molecule, making it an intriguing subject for both academic and industrial investigations.

The synthesis of 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol has been the focus of several recent studies. One notable method involves the reaction of 2,3,5,6-tetrafluorobenzyl bromide with a cyclopropyl Grignard reagent followed by hydrolysis. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale production. The synthetic route is not only efficient but also environmentally friendly, aligning with the growing emphasis on green chemistry in the pharmaceutical industry.

In terms of its physical properties, 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol exhibits a high melting point and low solubility in water. These characteristics are attributed to the strong electron-withdrawing nature of the fluorine atoms and the rigid cyclopropane ring. The compound's solubility can be enhanced by using organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which is crucial for its application in various chemical reactions and biological assays.

The biological activity of 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol has been explored in several preclinical studies. Research has shown that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol could be used to treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory potential, 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol has also shown promise in cancer research. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This mechanism of action is particularly relevant for developing new anticancer drugs that target specific cellular processes without causing significant toxicity to healthy cells.

The pharmacokinetic profile of 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol has been evaluated in animal models. Results have shown that it has good oral bioavailability and a favorable half-life, which are essential parameters for drug development. Additionally, the compound exhibits low toxicity in preclinical safety assessments, further supporting its potential as a therapeutic agent.

In conclusion, 1-(2,3,5,6-tetrafluorophenyl)methylcyclopropan-1-ol (CAS No. 1894959-73-9) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical applications. Its unique structure and properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activities and mechanisms of action, this compound is poised to play a crucial role in advancing our understanding of complex biological processes and developing innovative therapeutic strategies.

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